molecular formula C7H10N2O2S2 B13163073 3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione

3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione

Katalognummer: B13163073
Molekulargewicht: 218.3 g/mol
InChI-Schlüssel: TYQWDFDWTKEUOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a chemical compound with the molecular formula C7H10N2O2S2 and a molecular weight of 218.30 g/mol . This compound is characterized by the presence of a thiazole ring and a thietane ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the reaction of thiazole derivatives with thietane-1,1-dioxide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione is unique due to its combination of a thiazole ring and a thietane ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H10N2O2S2

Molekulargewicht

218.3 g/mol

IUPAC-Name

1,1-dioxo-N-(1,3-thiazol-5-ylmethyl)thietan-3-amine

InChI

InChI=1S/C7H10N2O2S2/c10-13(11)3-6(4-13)9-2-7-1-8-5-12-7/h1,5-6,9H,2-4H2

InChI-Schlüssel

TYQWDFDWTKEUOV-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1(=O)=O)NCC2=CN=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.